2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine
Description
2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C16H22N4O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(methoxymethyl)-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C16H22N4O2S/c1-12-4-3-7-17-15(12)22-10-13-5-8-20(9-6-13)16-18-14(11-21-2)19-23-16/h3-4,7,13H,5-6,8-11H2,1-2H3 |
InChI Key |
UTASSEDJQVKRJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. The piperidine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the coupling of the piperidine derivative with the pyridine ring under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and piperidine-containing molecules, such as:
- 1,3,4-Thiadiazole derivatives
- Piperidine derivatives
- Pyridine derivatives
Uniqueness
What sets 2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-3-methylpyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
